molecular formula C13H12Cl2N2 B8407018 4-Chloro-2-(4-chlorophenyl)-6-isopropylpyrimidine

4-Chloro-2-(4-chlorophenyl)-6-isopropylpyrimidine

Cat. No. B8407018
M. Wt: 267.15 g/mol
InChI Key: QMSFOKUFXBVNPA-UHFFFAOYSA-N
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Patent
US06844347B1

Procedure details

The mixture of 12 g of 2-(4-chlorophenyl)-4-hydroxy-6-isopropylpyrimidine and 35 ml of phosphorus oxychloride was heated at 90° C. for 3 hours with stirring. Most of the excess of the phosphorus oxychloride was distilled off in vacuo, and the residue was added to 100 ml of ice water and stirred. The solid white precipitate forming was filtered off with suction and dried in vacuo at room temperature.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[C:12](O)[CH:11]=[C:10]([CH:15]([CH3:17])[CH3:16])[N:9]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:12]1[CH:11]=[C:10]([CH:15]([CH3:17])[CH3:16])[N:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:13]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NC(=CC(=N1)O)C(C)C
Name
Quantity
35 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Most of the excess of the phosphorus oxychloride was distilled off in vacuo
ADDITION
Type
ADDITION
Details
the residue was added to 100 ml of ice water
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The solid white precipitate forming
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1)C(C)C)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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